molecular formula C14H14Cl2N2O3S B12766156 (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid CAS No. 87049-52-3

(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid

Cat. No.: B12766156
CAS No.: 87049-52-3
M. Wt: 361.2 g/mol
InChI Key: ZRNDGQMFNWQSDV-UHFFFAOYSA-N
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Description

(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is a complex organic compound that features a dichlorophenyl group, an imidazole ring, and a hydroxypropylthioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid typically involves multiple steps. One common method starts with the preparation of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. This involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole in the presence of a base like caustic soda flakes and a solvent such as dimethylformamide (DMF). The reaction mixture is heated to 110-115°C for several hours .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized for cost-effectiveness and efficiency. The process involves the use of simple equipment and readily available reagents. The crude product obtained from the reaction is purified through recrystallization using solvents like methylbenzene .

Chemical Reactions Analysis

Types of Reactions

(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2,4-Dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)acetic acid is unique due to the presence of the hydroxypropylthioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

87049-52-3

Molecular Formula

C14H14Cl2N2O3S

Molecular Weight

361.2 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylacetic acid

InChI

InChI=1S/C14H14Cl2N2O3S/c15-10-1-2-11(12(16)5-10)14(21,8-22-6-13(19)20)7-18-4-3-17-9-18/h1-5,9,21H,6-8H2,(H,19,20)

InChI Key

ZRNDGQMFNWQSDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)(CSCC(=O)O)O

Origin of Product

United States

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